molecular formula C10H7FO4 B13173288 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid

5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B13173288
M. Wt: 210.16 g/mol
InChI Key: FCLSLGKRBPHWDA-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid is a synthetic organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general protocols for synthesizing benzofuran derivatives can be adapted for large-scale production. These methods often involve the use of robust catalytic systems and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • Psoralen
  • 8-Methoxypsoralen
  • Angelicin

Comparison: 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid stands out due to its fluorine and methoxy substituents, which enhance its biological activity and stability. Compared to other benzofuran derivatives, this compound exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C10H7FO4

Molecular Weight

210.16 g/mol

IUPAC Name

5-fluoro-6-methoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7FO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

FCLSLGKRBPHWDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(OC2=C1)C(=O)O)F

Origin of Product

United States

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